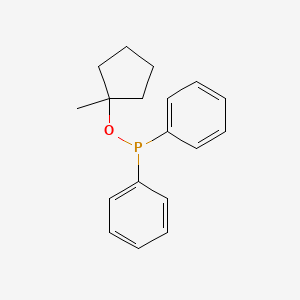![molecular formula C14H26O5 B12592644 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL CAS No. 494754-75-5](/img/structure/B12592644.png)
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL is a complex organic compound with a molecular formula of C16H34O9. This compound is characterized by its multiple ethoxy groups and a terminal alkyne, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhex-3-yne-2,5-diol and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like potassium hydroxide (KOH) to facilitate the addition of ethylene oxide to the alkyne.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the alkyne to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the terminal alkyne group.
Nonaethylene glycol: Contains additional ethoxy groups but does not have the alkyne functionality.
Triethylene glycol monoamine: Features an amine group instead of the alkyne and hydroxyl groups.
Eigenschaften
CAS-Nummer |
494754-75-5 |
|---|---|
Molekularformel |
C14H26O5 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C14H26O5/c1-13(2,16)5-6-14(3,4)19-12-11-18-10-9-17-8-7-15/h15-16H,7-12H2,1-4H3 |
InChI-Schlüssel |
GVSJHKMXZNLCAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC(C)(C)OCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
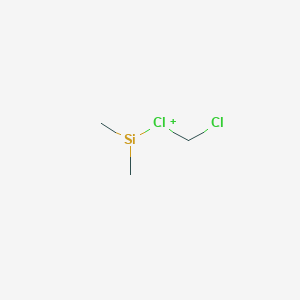
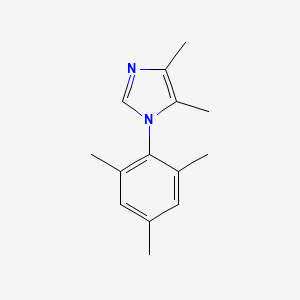

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
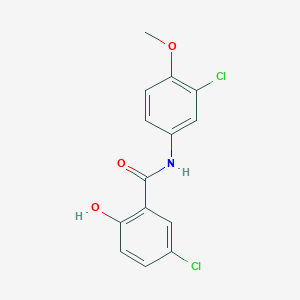
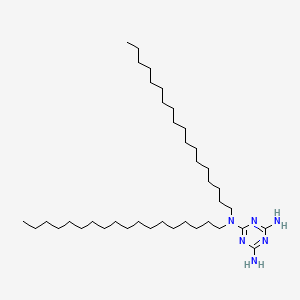

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
